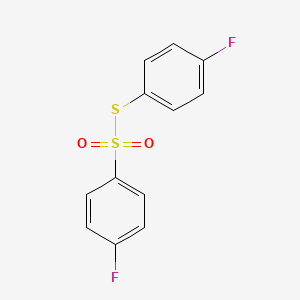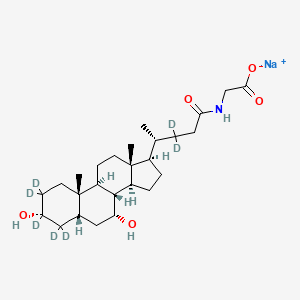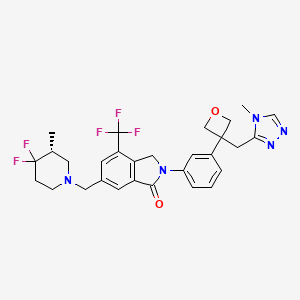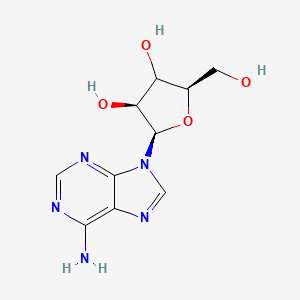
9-(|A-D-Xylofuranosyl)adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(|A-D-Xylofuranosyl)adenine is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides. This compound is composed of adenine, a purine base, attached to a xylofuranose sugar. Nucleoside analogs are significant in medicinal chemistry due to their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(|A-D-Xylofuranosyl)adenine typically involves the protection of functional groups on the adenine and xylofuranose components, followed by glycosylation to form the nucleoside. For instance, the adenine can be protected at its 6-amino group with a benzoyl or (dimethylamino)methylene group, and the xylofuranose can be protected at the 5’-hydroxyl group with a dimethoxytrityl group. These protected intermediates are then subjected to glycosylation reactions under acidic conditions to form the desired nucleoside .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
9-(|A-D-Xylofuranosyl)adenine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the functional groups on the adenine or sugar moiety.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the adenine base or the sugar.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents, leading to a diverse array of nucleoside analogs.
Aplicaciones Científicas De Investigación
9-(|A-D-Xylofuranosyl)adenine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of oligonucleotides and other nucleoside analogs.
Biology: The compound is used in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid synthesis.
Mecanismo De Acción
The mechanism of action of 9-(|A-D-Xylofuranosyl)adenine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. This disruption can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, thereby interfering with their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
9-(2’-Deoxy-β-D-xylofuranosyl)adenine: Similar in structure but lacks the hydroxyl group at the 2’ position.
9-(β-D-Arabinofuranosyl)adenine: Contains an arabinose sugar instead of xylose.
9-(β-D-Ribofuranosyl)adenine: Contains a ribose sugar instead of xylose.
Uniqueness
9-(|A-D-Xylofuranosyl)adenine is unique due to the presence of the xylofuranose sugar, which imparts distinct chemical and biological properties. This uniqueness can influence its interactions with enzymes and nucleic acids, making it a valuable compound for specific research and therapeutic applications .
Propiedades
Fórmula molecular |
C10H13N5O4 |
|---|---|
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7+,10-/m1/s1 |
Clave InChI |
OIRDTQYFTABQOQ-HMEJCUHCSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


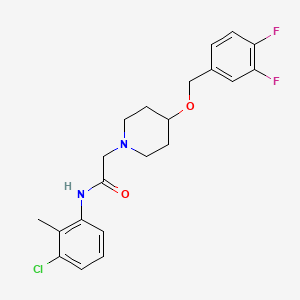
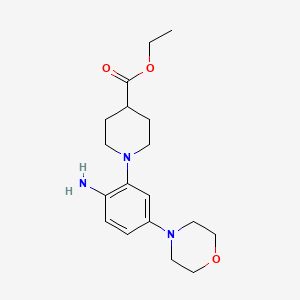
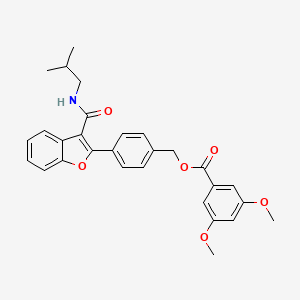

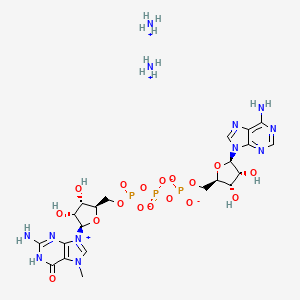
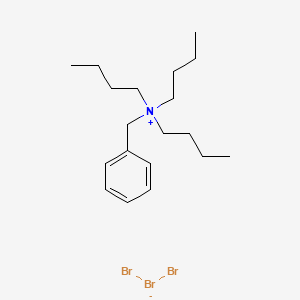
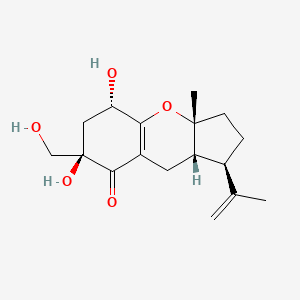
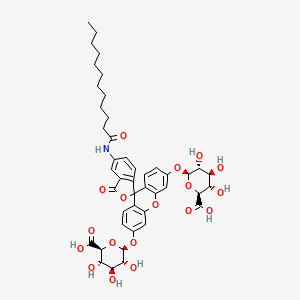
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
